
2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23N3O3 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester , with the CAS number 1261231-39-3 , is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C15H23N3O3 and it has a molecular weight of approximately 293.36 g/mol .
Property | Value |
---|---|
Molecular Formula | C15H23N3O3 |
Molecular Weight | 293.36 g/mol |
CAS Number | 1261231-39-3 |
Chemical Structure | Chemical Structure |
Pharmacological Potential
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antitumor Activity : Pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds indicate significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The structure suggests potential antibacterial and antifungal activities, which are common among pyrimidine-containing compounds .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features:
- The pyrrolidine ring is known for enhancing bioavailability.
- The 4-methyl-pyrimidine moiety may contribute to receptor binding affinity and selectivity.
Case Studies
- Antitumor Activity : A study evaluated the effects of pyrrolidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed that certain derivatives exhibited enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin, suggesting a synergistic effect .
- Antimicrobial Testing : A series of synthesized derivatives were tested against bacterial strains, revealing promising results in inhibiting growth, indicating potential as new antimicrobial agents .
Research Findings
Recent studies have focused on optimizing the pharmacological properties of pyrrolidine derivatives. For example:
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor cell proliferation. Research is ongoing to explore its efficacy against various cancer cell lines.
Neuropharmacology
Due to its ability to cross the blood-brain barrier, this compound is being investigated for potential applications in treating neurological disorders such as depression and anxiety.
- Mechanism of Action : It is hypothesized that the compound may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic disorders.
- Case Study : Research has indicated that it may inhibit specific enzymes involved in glucose metabolism, providing a potential therapeutic avenue for diabetes management.
Antimicrobial Properties
Studies have indicated that compounds with similar structures possess antimicrobial properties. This raises the possibility that 2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could be effective against bacterial and fungal infections.
Data Table: Summary of Research Findings
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester Group
The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in multistep syntheses.
Conditions | Reagents | Products | Yield | Reference |
---|---|---|---|---|
Acidic hydrolysis (HCl) | 6M HCl, reflux, 6–8 hours | 2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid | 85–90% | |
Basic hydrolysis (NaOH) | 1M NaOH, 60°C, 4 hours | Sodium salt of the carboxylic acid + tert-butanol | 78–82% |
The acidic pathway is preferred for higher yields, while basic conditions may lead to partial decomposition of the pyrimidine ring.
Deprotection via Acidic Cleavage
The tert-butyl group can be selectively removed using strong acids like trifluoroacetic acid (TFA), enabling further functionalization of the pyrrolidine nitrogen.
Conditions | Reagents | Products | Yield | Reference |
---|---|---|---|---|
TFA in DCM | 20% TFA, room temperature, 2 hours | 2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine | 95% | |
HCl in dioxane | 4M HCl, 0°C, 1 hour | Hydrochloride salt of the deprotected pyrrolidine | 88% |
This step is critical for generating intermediates for peptide coupling or alkylation reactions.
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at the 4-methyl or 2-oxymethyl positions.
Reaction Type | Reagents | Products | Yield | Reference |
---|---|---|---|---|
Chlorination | POCl₃, 80°C, 12 hours | 2-(4-Methyl-5-chloro-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | 65% | |
Amination | NH₃ (aq.), 100°C, 24 hours | 2-(4-Methyl-5-amino-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | 50% |
Chlorination enhances electrophilicity for downstream cross-coupling reactions, while amination introduces handles for bioconjugation.
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Reaction Type | Catalyst/Reagents | Products | Yield | Reference |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | 2-(4-Methyl-5-aryl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | 70–75% | |
Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, amine | 2-(4-Methyl-5-alkylamino-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | 60–65% |
Comparative Reactivity with Structural Analogs
The pyrrolidine ring’s smaller size compared to piperidine derivatives (e.g., 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester) enhances ring strain, accelerating hydrolysis and NAS reactions.
Compound | Hydrolysis Rate (k, h⁻¹) | NAS Reactivity | Unique Feature |
---|---|---|---|
2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | 0.15 | High | Pyrrolidine ring strain |
Piperidine analog | 0.08 | Moderate | Larger ring reduces steric hindrance |
Mechanistic Insights
Properties
IUPAC Name |
tert-butyl 2-[(4-methylpyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-7-8-16-13(17-11)20-10-12-6-5-9-18(12)14(19)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSZUBFVCGQGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC2CCCN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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